molecular formula C23H23BrClN3O3 B457730 (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

Cat. No.: B457730
M. Wt: 504.8g/mol
InChI Key: GSKFOCKLAVDXHB-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a bromine and chlorine substituted phenoxy group, a methoxyphenyl group, and a pyrazolylmethyl acrylamide moiety

Preparation Methods

The synthesis of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE typically involves multiple steps. The synthetic route generally starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the bromination and chlorination of phenoxy groups are crucial steps, often carried out using bromine and chlorine reagents under controlled conditions. The methoxyphenyl group is introduced through methylation reactions, and the final coupling with the pyrazolylmethyl acrylamide is achieved using amide bond formation techniques .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The bromine and chlorine atoms in the phenoxy group can form halogen bonds with target proteins, while the methoxyphenyl and pyrazolylmethyl groups can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylamide
  • 3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]acrylamide

These compounds share similar structural features but differ in the substitution patterns on the pyrazole and phenoxy groups, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C23H23BrClN3O3

Molecular Weight

504.8g/mol

IUPAC Name

(E)-3-[3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C23H23BrClN3O3/c1-15-18(13-28(2)27-15)12-26-23(29)9-5-16-4-7-21(30-3)17(10-16)14-31-22-8-6-19(25)11-20(22)24/h4-11,13H,12,14H2,1-3H3,(H,26,29)/b9-5+

InChI Key

GSKFOCKLAVDXHB-WEVVVXLNSA-N

SMILES

CC1=NN(C=C1CNC(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br)C

Isomeric SMILES

CC1=NN(C=C1CNC(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br)C

Canonical SMILES

CC1=NN(C=C1CNC(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
Reactant of Route 2
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
Reactant of Route 3
Reactant of Route 3
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
Reactant of Route 5
Reactant of Route 5
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
Reactant of Route 6
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

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